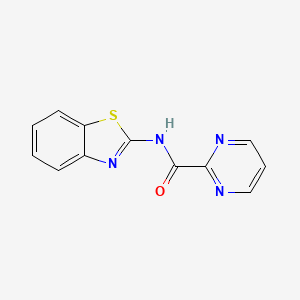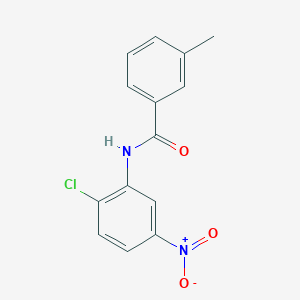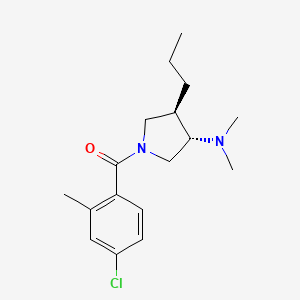![molecular formula C20H23N5O B5539012 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene and naphthalimide derivatives are important in various applications due to their unique structural and electronic properties. These compounds are extensively studied for their potential in organic electronics, photovoltaics, sensors, and medicinal applications, including anticancer, antibacterial, and imaging agents (Chlebosz et al., 2023).
Synthesis Analysis
The synthesis of naphthalene and naphthalimide derivatives typically involves reactions of naphthalenetetracarboxylic dianhydride with various amines. These reactions yield a wide range of N-alkylated derivatives characterized by diverse solubility, assembly, and electronic properties (Chlebosz et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds is defined by their naphthalene framework and the substituted imide groups. These structures enable extensive π-conjugation, affecting their interaction with biological targets and electronic properties. Detailed X-ray diffraction studies have revealed distinct packing patterns influenced by the length of alkyl substituents (Chlebosz et al., 2023).
Chemical Reactions and Properties
Naphthalimide derivatives undergo various chemical reactions, including intercalation with DNA, which is crucial for their medicinal applications. The reactivity is highly dependent on the substituents on the naphthalene core, which can be tailored to achieve desired biological activities (Gong et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and crystal morphology of naphthalene diimides, are significantly influenced by the alkyl chain length of the substituents. These properties are critical for their application in organic electronics and photovoltaics (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key for the application of naphthalimide derivatives in medicinal chemistry. The planar structure and electronic configuration of these compounds make them excellent candidates for fluorescent probes, imaging agents, and anticancer drugs (Gong et al., 2016).
Scientific Research Applications
Neurological Research Applications
One of the significant applications of derivatives similar to N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide is in the diagnosis and research of Alzheimer's disease. A study utilized a hydrophobic radiofluorinated derivative of a related compound in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease (AD) patients. This noninvasive technique is expected to aid in the diagnostic assessment of AD and assist in monitoring response during experimental treatments (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Antibacterial Research
This compound and its analogs have been explored for their potential in synthesizing compounds with antibacterial properties. For instance, pyridonecarboxylic acids and their analogues have been synthesized and evaluated for their antibacterial activity, showcasing the chemical versatility and potential pharmaceutical applications of such compounds (Egawa et al., 1984).
Advanced Material Research
Compounds related to this compound are also being investigated in the development of advanced materials, such as in the fabrication of perovskite solar cells. A study reported the use of a naphthalene diimide-based nonfullerene electron transporting material, which achieved high power conversion efficiency and stability in perovskite solar cells, indicating the potential of such compounds in enhancing renewable energy technologies (Jung et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-3-21-18-13-14(2)24-20(25-18)23-12-11-22-19(26)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,13H,3,11-12H2,1-2H3,(H,22,26)(H2,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCBAENCQKVTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)


![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)


![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)